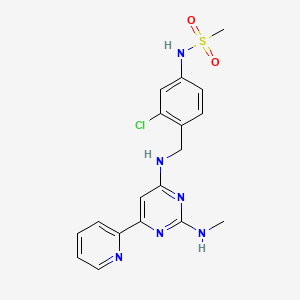
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
概要
説明
TC-G-1008は、Gタンパク質共役受容体39(GPR39)を選択的に標的とする低分子アゴニストです。 この化合物は、神経および代謝性疾患の文脈におけるさまざまな生物学的プロセスにおける役割について、広く研究されてきました .
準備方法
合成経路と反応条件
TC-G-1008の合成は、中間体の調製から始まり、複数の段階を伴います。重要なステップには次のものがあります。
コア構造の形成: これは、TC-G-1008のコア構造を形成するために、特定の出発物質を制御された条件下で反応させることを伴います。
官能基化: その後、コア構造は、ハロゲン化、アルキル化、アミノ化などのさまざまな化学反応によって官能基化されます。
工業生産方法
TC-G-1008の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率、費用対効果、および環境の持続可能性のために最適化されています。 重要な考慮事項には、収率を最大化し、廃棄物を最小限に抑えるために、溶媒、触媒、および反応条件の選択が含まれます .
化学反応解析
反応の種類
TC-G-1008は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン、求核剤.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性がありますが、還元はTC-G-1008の還元形態を生成する可能性があります .
科学研究の応用
TC-G-1008は、次のものを含め、幅広い科学研究の応用を持っています。
化学反応の分析
Types of Reactions
TC-G-1008 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of TC-G-1008 .
科学的研究の応用
TC-G-1008 has a wide range of scientific research applications, including:
Neurological Studies: It is used to study the role of GPR39 in neurological disorders such as epilepsy and seizures
Metabolic Research: It is investigated for its effects on metabolic processes, including mitochondrial biogenesis and antioxidative stress.
Pharmacological Studies: TC-G-1008 is used as a tool compound to explore the pharmacological effects of GPR39 activation in various biological systems
作用機序
TC-G-1008は、GPR39受容体を選択的に活性化することによってその効果を発揮します。この活性化は、サイクリックAMP応答エレメント結合タンパク質(CREB)の活性化やその他のダウンストリーム経路を含む、細胞内シグナル伝達イベントのカスケードを引き起こします。 これらのシグナル伝達イベントは、神経活動の調節やミトコンドリア機能の強化などのさまざまな生物学的効果をもたらします .
類似の化合物との比較
類似の化合物
GPR39-C3: 同様の生物学的効果を持つ別の強力で経口投与可能なGPR39アゴニスト.
化合物22: 構造的に関連する化合物で、同様の薬理学的特性を持っています.
ユニークさ
TC-G-1008は、GPR39受容体に対する高い選択性と効力においてユニークです。 これは、さまざまな生物学的システムで広く特性評価されており、健康と病気におけるGPR39の役割を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
GPR39-C3: Another potent and orally available GPR39 agonist with similar biological effects.
Compound 22: A structurally related compound with similar pharmacological properties.
Uniqueness
TC-G-1008 is unique in its high selectivity and potency for the GPR39 receptor. It has been extensively characterized in various biological systems, making it a valuable tool for studying the role of GPR39 in health and disease .
生物活性
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide, also known as TC-G-1008, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of TC-G-1008 can be represented by the following molecular formula:
- Molecular Formula : C18H19ClN6O2S
- Molar Mass : 418.9 g/mol
- Density : 1.462 g/cm³ (predicted)
- Boiling Point : 662.1 °C (predicted)
TC-G-1008 is primarily recognized for its role as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in various tissues, leading to anabolic effects similar to those of testosterone without the associated side effects of traditional anabolic steroids. Research indicates that TC-G-1008 exhibits high affinity for androgen receptors, demonstrating significant antagonistic activity which is particularly beneficial in treating androgen-dependent cancers such as prostate cancer.
Antitumor Activity
Numerous studies have investigated the antitumor properties of TC-G-1008. It has been shown to inhibit the proliferation of prostate cancer cell lines effectively. The compound's ability to block androgen receptor signaling pathways has been linked to its potential in reducing tumor growth in androgen-dependent tumors.
-
In vitro Studies :
- Research has demonstrated that TC-G-1008 significantly inhibits cell proliferation in various prostate cancer cell lines with IC50 values indicating effective dose-response relationships.
- The compound's mechanism involves competitive inhibition at the androgen receptor site, leading to decreased transcriptional activity associated with tumor growth.
-
In vivo Studies :
- Animal models treated with TC-G-1008 showed a marked reduction in tumor size compared to control groups, highlighting its therapeutic potential.
Pharmacokinetics and Safety Profile
TC-G-1008 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life that allows for once-daily dosing. Toxicological studies have indicated a low incidence of adverse effects, making it a promising candidate for further clinical development.
Research Findings and Case Studies
特性
IUPAC Name |
N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZMILOMUPIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















